Methyl 4-bromo-2-chloro-5-fluorobenzoate

Vue d'ensemble

Description

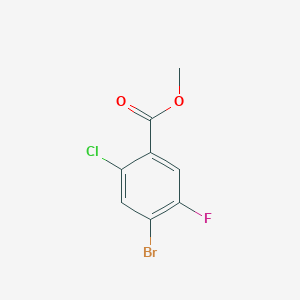

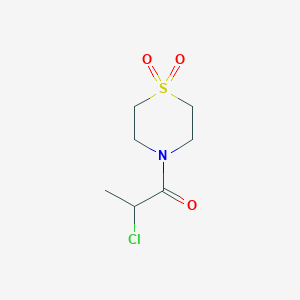

“Methyl 4-bromo-2-chloro-5-fluorobenzoate” is a chemical compound with the molecular formula C8H5BrClFO2 . It has a molecular weight of 267.48 .

Molecular Structure Analysis

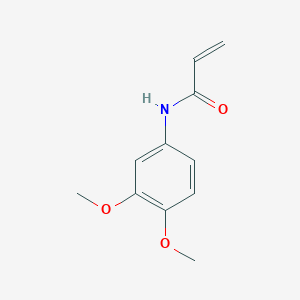

The molecular structure of “Methyl 4-bromo-2-chloro-5-fluorobenzoate” consists of a benzoic acid ester with bromine, chlorine, and fluorine substituents. The InChI code for this compound is 1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 .Physical And Chemical Properties Analysis

“Methyl 4-bromo-2-chloro-5-fluorobenzoate” is a solid at room temperature . It should be stored in a sealed container in a dry environment .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Methyl 4-bromo-2-chloro-5-fluorobenzoate and its derivatives are primarily explored for their chemical synthesis and properties. For instance, the synthesis of Methyl 4-bromo-2-methoxybenzoate, a closely related compound, from 4-bromo-2-fluorotoluene involves several steps including bromination and hydrolysis, leading to a final product with high purity (Chen Bing-he, 2008)(Chen, 2008). Additionally, the thermochemical properties of halogen-substituted benzoic acids, similar in structure to Methyl 4-bromo-2-chloro-5-fluorobenzoate, have been thoroughly analyzed. This study developed a group contribution procedure to evaluate the enthalpies of formation and vaporization of these compounds, providing a valuable tool for understanding their energetic and structural characteristics (K. Zherikova, S. Verevkin, 2019)(Zherikova & Verevkin, 2019).

Crystallographic and Molecular Structure Analysis

Research has been conducted on the crystal structures of various benzoic acid derivatives, including those with halogen substitutions similar to Methyl 4-bromo-2-chloro-5-fluorobenzoate. These studies involve X-ray powder diffraction and electronic structure calculations, offering insights into the molecular geometry, intermolecular interactions, and electronic properties of these compounds (S. Pramanik, Tanusri Dey, A. K. Mukherjee, 2019)(Pramanik, Dey, & Mukherjee, 2019).

Biological and Environmental Applications

While specific studies on Methyl 4-bromo-2-chloro-5-fluorobenzoate are not prevalent, derivatives of halogen-substituted benzoates have been researched for various biological and environmental applications. For instance, halogen-substituted methyl benzoate esters have been subjected to enzymatic dihydroxylation studies, revealing interesting insights into their metabolic pathways and potential environmental interactions (V. Semak, Thomas A. Metcalf, M. Endoma-Arias, P. Mach, T. Hudlický, 2012)(Semak et al., 2012). Additionally, studies on cobalt-catalyzed carbonylation of similar compounds have demonstrated a chemoselective approach to synthesize fluorinated benzoic acids, highlighting the potential of these substances in synthetic chemistry and material sciences (V. Boyarskiy, M. Fonari, Tatiana S. Khaybulova, M. Gdaniec, Y. Simonov, 2010)(Boyarskiy et al., 2010).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

methyl 4-bromo-2-chloro-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO2/c1-13-8(12)4-2-7(11)5(9)3-6(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STIGMHTZDYRUGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-bromo-2-chloro-5-fluorobenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(methylamino)propyl]cyclobutanecarboxamide](/img/structure/B1418979.png)

![Methyl 3-{[(3-aminophenyl)methyl]sulfanyl}propanoate](/img/structure/B1418983.png)